X-NeuNAc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

X-NeuNAc est largement utilisé en recherche scientifique pour les applications suivantes :

Chimie : En tant que substrat pour des tests chromogéniques visant à mesurer l'activité de la neuraminidase.

Médecine : Dans l'étude des maladies liées à la neuraminidase et le développement d'inhibiteurs de la neuraminidase.

Mécanisme d'action

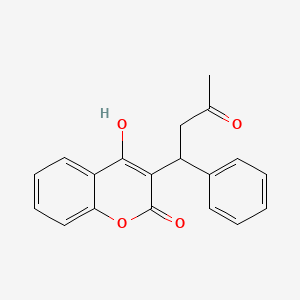

This compound exerce ses effets en servant de substrat aux enzymes neuraminidase. Lors de l'hydrolyse par la neuraminidase, this compound libère un produit halogéné qui s'oxyde pour former un pigment bleu foncé . Cette réaction est spécifique à la neuraminidase et permet de quantifier son activité . Les cibles moléculaires impliquées dans ce processus sont les enzymes neuraminidase, qui clivent les liaisons glycosidiques des acides neuraminiques .

Mécanisme D'action

Target of Action

X-NeuNAc is a chromogenic substrate for neuraminidases , which are enzymes that cleave glycosidic linkages of neuraminic acids . Neuraminidases play a crucial role in the metabolism of sialic acids, a family of nine-carbon sugars that are common in mucus-rich environments and are key determinants of the life cycle of many pathogens .

Mode of Action

Upon hydrolysis by neuraminidase, this compound releases a halogenated indol-3-ol . This product undergoes rapid aerobic oxidation to form a dark blue pigment, 5,5’-dibromo-4,4’-dichloroindigo . This color change can be used to quantify neuraminidase activity, making this compound a valuable tool for studying neuraminidase function .

Biochemical Pathways

This compound is involved in the sialic acid metabolic pathway . It is metabolized to both CMP-NeuNPoc and UDP-GlcNPoc . The metabolism of this compound provides time-dependent insights into the metabolism of synthetic sugars, which is important for the rational design of analogs with optimized effects .

Pharmacokinetics

It is known that this compound is a good and stable substrate for neuraminidase . Its solubility is reported to be ≥28 mg/mL in DMSO and ≥19.9 mg/mL in H2O , which may influence its bioavailability.

Result of Action

The hydrolysis of this compound by neuraminidase and the subsequent release of a halogenated product can be used to visualize extracellular sialidase activity on the membrane surface . For example, in rat brain sections, regions abundant in myelin showed intense fluorescence after incubation with this compound . This indicates that this compound can be used to study the spatial distribution and activity of neuraminidases in various biological contexts .

Action Environment

The action of this compound is influenced by environmental factors such as pH. For instance, to visualize extracellular sialidase activity in rat brain sections, the sections were incubated with this compound at pH 7.3 . After 1 hour, myelin-abundant regions showed intense fluorescence . This suggests that the efficacy of this compound as a neuraminidase substrate can be influenced by the pH of the environment .

Analyse Biochimique

Biochemical Properties

X-NeuNAc plays a significant role in biochemical reactions. It is hydrolyzed by neuraminidase to release a halogenated product undergoing rapid aerobic oxidation to form a dark blue pigment . This interaction with neuraminidase makes this compound a stable substrate for the enzyme .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, to visualize extracellular sialidase activity on the membrane surface in the rat brain, acute brain slices were incubated with this compound . After 1 hour, myelin-abundant regions showed intense fluorescence .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with neuraminidase. The hydrolysis of this compound by neuraminidase releases a halogenated product that undergoes rapid aerobic oxidation to form a dark blue pigment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, in the rat brain, the fluorescence intensities caused by this compound were correlated with the sialidase activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of neuraminidase. It serves as a substrate for neuraminidase, an enzyme that plays a crucial role in the metabolism of sialic acids .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

X-NeuNAc est synthétisé par l'halogénation de dérivés indoliques, suivie du couplage de l'indole halogéné avec l'acide N-acétylneuraminique . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle minutieux de la température et du pH pour assurer la stabilité du produit .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des réacteurs automatisés pour maintenir un contrôle précis des conditions réactionnelles. Le procédé comprend des étapes de purification telles que la cristallisation et la chromatographie pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

X-NeuNAc subit une hydrolyse par la neuraminidase, libérant un produit halogéné qui s'oxyde rapidement de manière aérobie pour former un pigment bleu foncé . Cette réaction est spécifique à la neuraminidase et sert à quantifier son activité .

Réactifs et conditions courants

La réaction d'hydrolyse se produit généralement en présence d'enzymes neuraminidase dans des conditions de pH physiologique (autour de pH 7,3) . La réaction est suivie par la formation du pigment bleu foncé, qui indique la présence d'une activité neuraminidase .

Principaux produits formés

Le principal produit formé par l'hydrolyse de this compound est un indol-3-ol halogéné, qui subit une oxydation rapide pour produire du 5,5'-dibromo-4,4'-dichloroindigo .

Comparaison Avec Des Composés Similaires

X-NeuNAc est unique en sa capacité à servir de substrat chromogénique pour les tests d'activité de la neuraminidase. Les composés similaires comprennent :

Acide N-acétylneuraminique (Neu5Ac) : Un acide sialique courant utilisé dans divers processus biologiques.

Acide 2-céto-3-désoxy-D-glycéro-D-galacto-nononique (KDN) : Un autre acide sialique impliqué dans les processus de glycosylation.

This compound se distingue par son application spécifique dans les tests chromogéniques et sa capacité à produire un pigment visuellement détectable après hydrolyse .

Propriétés

Numéro CAS |

160369-85-7 |

|---|---|

Formule moléculaire |

C19H22BrClN2NaO9 |

Poids moléculaire |

560.7 g/mol |

Nom IUPAC |

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/t10-,11+,15+,16+,17+,19+;/m0./s1 |

Clé InChI |

IZESFRHTHSKBEU-GNZCRVNMSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |

SMILES canonique |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |

Apparence |

White to off-white solid powder. |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

X-Neu5Ac; CB-1339; 160369-85-7; X-NeuNAc. |

Origine du produit |

United States |

Q1: What is X-NeuNAc and what is its primary use in research?

A1: this compound, or 5-bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid, is a histochemical substrate used for detecting sialidase activity. [] This means it allows researchers to visualize where and when sialidase enzymes are active within cells and tissues.

Q2: How does this compound compare to other reporter gene systems like GUS?

A2: While GUS (β-glucuronidase) remains a popular reporter gene due to its sensitivity and ease of use, researchers sought a compatible alternative for dual promoter studies and internal standardization of expression analyses. [] The study explored NAN (a codon-optimized sialidase gene) as a potential alternative to GUS.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

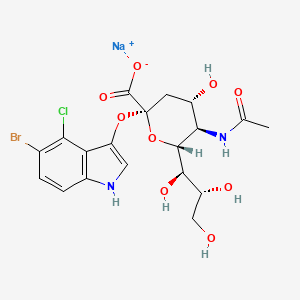

![dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611790.png)

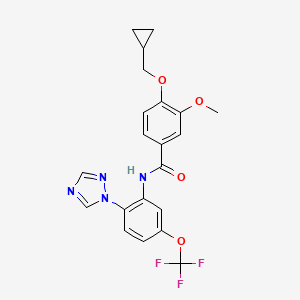

![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)

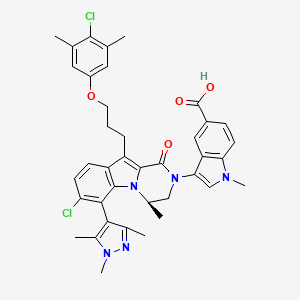

![6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B611798.png)